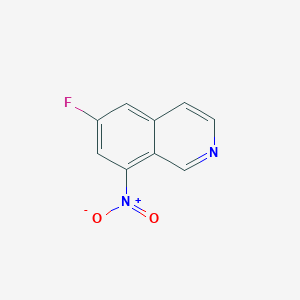

6-Fluoro-8-nitroisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5FN2O2 |

|---|---|

Molecular Weight |

192.15 g/mol |

IUPAC Name |

6-fluoro-8-nitroisoquinoline |

InChI |

InChI=1S/C9H5FN2O2/c10-7-3-6-1-2-11-5-8(6)9(4-7)12(13)14/h1-5H |

InChI Key |

XZGYYNMDWDTWTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C(C=C(C=C21)F)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 6 Fluoro 8 Nitroisoquinoline Derivatives

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for nitro-activated aromatic systems. In the case of 6-Fluoro-8-nitroisoquinoline, the strong electron-withdrawing nature of the nitro group at the C8 position significantly acidifies the C-H bonds and activates the ring towards nucleophilic attack.

Mechanisms of Oxidative Aromatization of σH Adducts

In reactions of nucleophilic substitution of hydrogen (SNH), a nucleophile adds to an electron-deficient carbon atom, forming a σH adduct, also known as a Meisenheimer-type intermediate. nih.govresearchgate.net For this intermediate to yield a stable substitution product, it must undergo aromatization through the loss of a hydride ion. Since hydride is a poor leaving group, this process typically requires an external oxidizing agent. nih.gov The general mechanism involves the formation of the σH adduct, which is then oxidized to the final aromatic product. researchgate.net While specific studies on this compound are not available, research on related compounds like 5-nitroisoquinoline (B18046) shows that nucleophilic addition occurs at positions activated by the nitro group (ortho and para). nih.gov

Electron, Proton, and Electron (EPE) Transfer Mechanisms

The dehydroaromatization of the σH complex is often proposed to proceed via a successive transfer of an electron, a proton, and another electron (EPE mechanism) to an oxidant molecule. nih.gov This pathway is considered probable for the oxidation of σH adducts in many SNH reactions involving nitroarenes. nih.gov

Role of Nitro Group as Substrate and Oxidizer

In some instances, the nitro group itself can act as an internal oxidant for the σH adduct, especially in the absence of an external oxidizing agent. nih.gov Studies on 5-nitroisoquinoline have suggested a dual reactivity where the compound serves as both the substrate for nucleophilic attack and the primary oxidizer of the resulting σH adduct. nih.gov This dual role can, however, lead to the formation of by-products and reduce the yield of the desired substituted product. nih.gov

Influence of Steric and Electronic Effects on Regioselectivity and Reactivity

The regioselectivity of nucleophilic attack on the this compound ring is governed by a combination of steric and electronic factors.

Electronic Effects: The powerful electron-withdrawing nitro group at C8 deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack, particularly at the ortho (C7) and para (C5) positions. The fluorine atom at C6 also exerts a strong electron-withdrawing inductive effect, further influencing the electron distribution in the ring.

Steric Effects: The steric hindrance around the C7 and C5 positions would influence the accessibility of incoming nucleophiles. The position of substituents on related isoquinoline (B145761) and quinoline (B57606) scaffolds has been shown to significantly dictate synthetic complexity and the feasibility of certain reaction pathways. For instance, in related systems, the introduction of a nitro group can deactivate the ring to such an extent that it complicates subsequent reactions.

Reactivity with Transient Chemical Species

Reactions with Hydrated Electrons

Hydrated electrons (eaq-) are potent reducing agents generated in aqueous solutions, often through radiolysis or photolysis. They react readily with electron-accepting compounds, such as nitroaromatics and halogenated compounds. While no specific studies on the reaction of hydrated electrons with this compound have been found, research on per- and polyfluoroalkyl substances (PFAS) and other organic compounds provides a framework for predicting its reactivity. chemrxiv.org The reaction would likely proceed via one of several mechanisms: associative, concerted, or stepwise cleavage. chemrxiv.org The presence of both a nitro group and a C-F bond suggests multiple potential reaction sites. The high electron affinity of the nitroaromatic system would likely make it a primary target for the hydrated electron, potentially leading to the formation of a radical anion, which could then undergo further reactions such as denitration or defluorination.

Radical Reaction Pathways

The formation of radical intermediates is a key aspect of the chemistry of nitroaromatic compounds. Aryl radicals, including those derived from nitroquinolines and nitroisoquinolines, are recognized as biologically active intermediates in certain drugs and antitumor antibiotics. nih.gov These radicals can abstract hydrogen atoms from biological molecules like the sugar moiety in DNA, potentially leading to cell death. nih.gov

The generation of radicals can be initiated by various methods, including photolysis or reaction with radical initiators. libretexts.org For instance, light can promote the homolytic cleavage of weak bonds to generate radicals. libretexts.org Once formed, these radicals can participate in a variety of reactions, including addition to double bonds and hydrogen atom abstraction. conicet.gov.arlibretexts.org

In the context of fluoroquinolones, gamma-irradiation has been used to study radical-induced degradation. nih.gov The primary reactive species generated are hydroxyl radicals and hydrated electrons, which then react with the fluoroquinolone molecules. nih.gov The subsequent degradation pathways involve hydroxylation, defluorination, and side-chain cleavage, as mentioned previously. nih.gov

Hydrogen Bonding Effects on Reactivity

Hydrogen bonding plays a crucial role in dictating the reactivity and spatial arrangement of molecules. nih.govnih.gov In the context of drug design, hydrogen bond donors and acceptors are key determinants of a molecule's properties and its interactions with biological targets. chemrxiv.org

For nitro-substituted quinoline and isoquinoline derivatives, the nitro group can participate in hydrogen bonding, influencing the molecule's reactivity. For example, it has been postulated that the interaction of a potassium counterion with the oxygen atoms of the nitro group can influence nucleophilic attack on the aromatic ring. researchgate.net

Furthermore, hydrogen bonding networks can enhance the catalytic activity of acids in certain reactions. nih.gov For instance, solvents like hexafluoroisopropanol (HFIP) can act as hydrogen-bond donors to assist Brønsted acid catalysis by stabilizing transition states and intermediates. nih.gov This phenomenon is relevant to reactions involving carbonyl groups and olefins, which can be present as substituents on the isoquinoline core. nih.gov The stability of hydrogen-bonded complexes depends on the number of hydrogen bonds and the arrangement of donor and acceptor sites. nih.gov

The presence of intramolecular hydrogen bonds can also significantly affect the structure and properties of a molecule. ruc.dk These interactions can influence chemical shifts in NMR spectra and alter bond lengths within the molecule. ruc.dk

Quantum Chemical Methodologies

Quantum chemical calculations are a cornerstone of computational chemistry, applying the principles of quantum mechanics to solve the electronic structure of molecules. routledge.com These methods are broadly categorized into several types, each with varying levels of accuracy and computational cost.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a many-body system based on its electron density. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. plos.org Studies on related nitroquinoline compounds have utilized DFT to investigate their structure and electronic properties. researchgate.netresearchgate.net

Optimization of Molecular Structures

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. plos.org Using DFT, researchers can predict bond lengths, bond angles, and dihedral angles. For instance, in a study on 8-chloroquinoline (B1195068) and 8-nitroquinoline, DFT calculations were performed with various basis sets (such as 6-31G, 6-311++G , and cc-pVTZ) to determine their optimized structural parameters. researchgate.net A similar approach for this compound would reveal how the fluorine and nitro groups affect the planarity and geometry of the bicyclic isoquinoline ring system.

Calculation of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netrepositorioinstitucional.mx A small energy gap suggests high reactivity. researchgate.net DFT calculations are commonly used to compute these orbital energies. For example, a theoretical study on various quinoxaline (B1680401) derivatives calculated the HOMO-LUMO gap to understand the relationship between structure, stability, and reactivity. researchgate.net For this compound, the electron-withdrawing nature of the fluoro and nitro groups would be expected to lower the energies of both the HOMO and LUMO.

Chemical Descriptors Analysis for Reactivity Prediction

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict a molecule's behavior in chemical reactions. These descriptors, derived from conceptual DFT, include:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A large HOMO-LUMO gap corresponds to a harder molecule. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. researchgate.net

These parameters are calculated using the energies of the frontier orbitals. researchgate.net While no specific data exists for this compound, analysis of similar compounds shows that these descriptors provide a quantitative basis for understanding their reactivity. researchgate.net

Table 1: Global Reactivity Descriptors (Illustrative) This table is for illustrative purposes only, showing the type of data that would be generated from a DFT analysis. No specific values for this compound are available.

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | The ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. |

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net A significant limitation of the HF method is its neglect of electron correlation—the way electrons interact and avoid each other. google.com

Post-Hartree-Fock methods are a class of techniques developed to improve upon the HF approximation by explicitly including electron correlation. google.com These methods, such as Møller-Plesset perturbation theory (MPn) and Configuration Interaction (CI), provide more accurate results than HF, albeit at a higher computational cost. They are essential for accurately describing thermochemical properties and reaction barriers where electron correlation is significant. google.com

Single- and Multi-Reference Methods

Hartree-Fock and many post-Hartree-Fock methods are considered single-reference methods because they start from a single electronic configuration (the HF determinant). These methods are generally effective for molecules near their equilibrium geometry where one electronic configuration is dominant.

However, for systems with significant static correlation, such as during bond breaking, in electronically excited states, or for certain open-shell systems, a single determinant is insufficient. In these cases, multi-reference (MR) methods are required. nih.gov MR methods, like Multi-Reference Configuration Interaction (MRCI), use a linear combination of several important determinants as the starting point (reference space), providing a more balanced and accurate description of the electronic structure. rsc.org The choice between a single- or multi-reference approach depends on the electronic nature of the system being studied. researchgate.net

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations can elucidate its behavior when interacting with biological targets, such as enzymes or receptors. These simulations are crucial for understanding the dynamic nature of these interactions, which is often missed by static modeling approaches.

MD simulations begin with an initial set of coordinates for the atoms in the system, typically obtained from experimental structures or homology modeling. A force field, which is a set of parameters describing the potential energy of the system, is then applied. The forces on each atom are calculated, and Newton's equations of motion are solved to predict the positions and velocities of the atoms at a subsequent point in time. This process is repeated for millions of steps, generating a trajectory that reveals the dynamic evolution of the system.

For this compound, MD simulations can be employed to study its binding to a specific receptor. By placing the ligand in the binding site of the receptor and solvating the complex in a water box with appropriate ions, the simulation can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. The insights gained from MD simulations, such as the identification of crucial hydrogen bonds or hydrophobic interactions, are invaluable for the rational design of more potent and selective analogs. mdpi.com

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound with a Target Protein

| Parameter | Value/Description |

| Software | GROMACS, AMBER, LAMMPS mdpi.comlammps.org |

| Force Field | CHARMM36, AMBER ff14SB for protein; CGenFF for ligand |

| Water Model | TIP3P or TIP4P mdpi.com |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns - 1 µs |

| Integration Timestep | 2 fs |

| Constraints | SHAKE or LINCS algorithm for bonds involving hydrogen mdpi.com |

Aromaticity Analysis using Computational Indices (e.g., NICS)

Aromaticity is a key concept in chemistry that describes the increased stability of certain cyclic molecules due to the delocalization of π-electrons. masterorganicchemistry.com For a polycyclic system like this compound, understanding the aromatic character of its individual rings is crucial for predicting its reactivity and properties. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify aromaticity. masterorganicchemistry.com

NICS calculations involve placing a "ghost" atom, which has no electrons or nucleus, at a specific point in space, typically at the geometric center of a ring. The magnetic shielding at this point is then calculated using quantum mechanical methods. A negative NICS value indicates a diatropic ring current, which is characteristic of an aromatic ring, while a positive value suggests a paratropic ring current, indicative of an anti-aromatic ring. Values close to zero are associated with non-aromatic rings. diva-portal.org

For this compound, NICS calculations would be performed for both the fluorinated benzene (B151609) ring and the nitrated pyridine (B92270) ring. The results would reveal the extent of electron delocalization in each ring and how the substituents (fluoro and nitro groups) influence the aromaticity of the isoquinoline core. For a more detailed analysis, NICS-scan curves can be generated by calculating NICS values along an axis perpendicular to the ring plane, which can help to distinguish between σ- and π-aromaticity. mdpi.com

Table 2: Illustrative NICS(1)zz Values for Aromaticity Analysis of this compound

| Ring System | Description | Expected NICS(1)zz Range (ppm) | Aromaticity |

| Fluorinated Benzene Ring | The benzene ring of the isoquinoline core substituted with a fluorine atom. | -5 to -15 | Aromatic |

| Nitrated Pyridine Ring | The pyridine ring of the isoquinoline core substituted with a nitro group. | -5 to -15 | Aromatic |

Note: These are expected ranges for aromatic heterocyclic systems. Actual calculated values would depend on the level of theory and basis set used.

Computational Spectroscopy and Electronic Structure Analysis

Computational spectroscopy involves the use of quantum chemistry methods to predict and interpret the spectra of molecules, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. frontiersin.orgrsc.org These methods are invaluable for confirming the structure of a synthesized compound and for understanding its electronic properties.

For this compound, Density Functional Theory (DFT) is a common method used for these calculations. By optimizing the geometry of the molecule, the vibrational frequencies and their corresponding IR and Raman intensities can be calculated. These theoretical spectra can then be compared with experimental data to validate the structure and assign the observed spectral bands to specific vibrational modes of the molecule.

Furthermore, DFT calculations can provide insights into the electronic structure of this compound. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and kinetic stability of the molecule. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | Aromatic CH | 3000-3100 |

| C=N stretch | Pyridine ring | 1600-1650 |

| C=C stretch | Aromatic rings | 1450-1600 |

| N-O stretch (asymmetric) | Nitro group | 1500-1550 |

| N-O stretch (symmetric) | Nitro group | 1300-1350 |

| C-F stretch | Fluoro group | 1000-1100 |

Note: These are general ranges and the exact calculated values will depend on the computational method and basis set.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are powerful tools in drug discovery for predicting the activity of new compounds and for gaining insights into the molecular features that are important for their biological effects.

To develop a QSAR model for a series of this compound analogs, a dataset of compounds with their measured biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, HOMO/LUMO energies).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model should have good predictive power, which is assessed through internal and external validation techniques. The descriptors included in the final QSAR model can provide valuable mechanistic insights by highlighting the key structural features that govern the activity of the compounds. For instance, a QSAR study on related fluoroquinolones has provided insights into their anti-tubercular activity. sigmaaldrich.com

Table 4: Examples of Descriptors for QSAR Modeling of this compound Analogs

| Descriptor Class | Example Descriptors |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Kier & Hall Shape Indices |

| Geometric | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO Energy, LUMO Energy, LogP |

| Quantum Chemical | Atomic charges, Electrostatic potential |

Conclusion

6-Fluoro-8-nitroisoquinoline represents a chemical entity with significant untapped potential. While it remains a relatively unexplored compound in the academic literature, its structural features suggest a rich and versatile chemistry. The combination of the privileged isoquinoline (B145761) scaffold with the modulating effects of fluoro and nitro substituents makes it a compelling target for further investigation. The development of a robust and scalable synthesis for this compound would be a crucial first step, paving the way for a thorough exploration of its properties, reactivity, and potential applications in medicinal chemistry and materials science. The study of such fundamental building blocks is essential for the continued advancement of chemical synthesis and the discovery of new functional molecules.

Molecular Mechanisms of Action for Isoquinoline Scaffolds

DNA Interaction Mechanisms

Isoquinoline (B145761) scaffolds can interact with the DNA double helix in several ways, leading to the disruption of DNA replication and transcription, which can ultimately trigger cell death. nih.govrsc.org The primary noncovalent interaction modes include the insertion of the planar isoquinoline ring system between DNA base pairs (intercalation), binding within the minor or major grooves of the DNA helix, and electrostatic attractions to the negatively charged phosphate backbone. nih.govnih.gov

Intercalation is a significant mode of DNA binding for many isoquinoline derivatives, particularly those with a planar aromatic structure. nih.govnih.gov This process involves the insertion of the flat polyaromatic scaffold between adjacent base pairs of the DNA double helix. nih.govnih.gov This interaction is stabilized by several forces and results in structural changes to the DNA.

The planarity of the isoquinoline scaffold is a crucial factor for effective intercalation. nih.govrsc.org A flat molecular surface allows the compound to slide into the space created when the DNA helix transiently unwinds, fitting snugly between the base pairs. For instance, the synthetic protoberberine analogue, coralyne, is a planar molecule known to intercalate with B-DNA. nih.govrsc.org Similarly, studies on 2-phenylquinoline-8-carboxamides have shown that for intercalative binding to occur, the phenyl ring must be essentially coplanar with the quinoline (B57606) ring. nih.gov In contrast, buckled or non-planar structures, such as the alkaloid berberine, may exhibit weaker or partial intercalation. nih.govrsc.org

| Compound Example | Planarity | Primary DNA Binding Mode |

| Coralyne | Planar | Intercalation nih.govrsc.org |

| Sanguinarine | Planar | Intercalation nih.gov |

| Berberine | Buckled/Non-planar | Groove Binding / Partial Intercalation nih.gov |

| Palmatine | Buckled/Non-planar | Partial Intercalation / External Stacking nih.gov |

Once intercalated, the stability of the drug-DNA complex is largely maintained by π-π stacking interactions. acs.org These interactions occur between the electron clouds of the aromatic rings of the isoquinoline compound and the purine and pyrimidine bases of the DNA. nih.govrsc.org The effective overlapping of these electron clouds contributes to the strong intermolecular forces that hold the intercalator in place. nih.gov High-level quantum chemical studies have indicated that the binding orientations of topoisomerase I inhibitors, including indenoisoquinolines, are primarily governed by these π-π stacking forces. acs.org The enthalpy change associated with these interactions is a major driving factor for the thermodynamic stability of the complex. rsc.org

The insertion of an isoquinoline scaffold between base pairs inevitably leads to significant structural distortions in the DNA helix. nih.govnih.gov These conformational changes are a hallmark of intercalative binding and can interfere with the function of DNA-processing enzymes like topoisomerases and polymerases. nih.govcell.com Common changes include:

Unwinding of the Helix: Intercalation causes a localized unwinding of the DNA double helix to accommodate the inserted molecule. For example, coralyne binding to B-DNA induces an unwinding angle of 21°. nih.gov

Backbone Twisting: The binding of intercalators can result in an asymmetric distortion and twisting of the sugar-phosphate backbone. nih.gov

In addition to intercalation, some isoquinoline derivatives bind non-covalently to the grooves of the DNA helix. nih.gov Groove binding occurs without the insertion of the molecule between base pairs. nih.gov The minor groove is the more common target for many isoquinoline alkaloids due to its size and electrostatic potential. nih.govnih.gov For instance, the natural product trabectedin, an isoquinoline derivative, binds to specific sequences in the DNA minor groove. nih.gov Similarly, in-silico studies of certain quinoline-3-carboxylic acid derivatives suggest they bind to the A/T-rich minor groove region of B-DNA. ingentaconnect.comresearchgate.net The mechanism often involves the molecule fitting snugly within the groove, stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions with the walls of the groove. nih.gov The transition from an initial groove-binding state to a more stable intercalated state is a proposed mechanism for some cytotoxic drugs. rsc.org

Based on a thorough review of available scientific literature, there is no specific research data concerning the molecular mechanisms of action for the compound 6-Fluoro-8-nitroisoquinoline in the areas of DNA cleavage or the specified enzyme inhibitions.

The provided outline requires detailed, scientifically accurate information on the following for "this compound":

DNA Cleavage Mechanisms

Reversible and Irreversible Enzyme Inhibition Kinetics

Noncompetitive and Uncompetitive Enzyme Inhibition Modes

Inhibition of Soluble Epoxide Hydrolase (sEH)

Inhibition of Alpha-Glucosidase

As no studies have been published detailing these specific interactions for this compound, it is not possible to generate an article that is both scientifically accurate and adheres to the requested structure. Information is available for the broader class of isoquinoline and quinoline scaffolds, but not for the specific compound .

Enzyme Inhibition Mechanisms

Ligand Binding Sites and Molecular Interactions within Enzyme Active Sites

The inhibitory activity of isoquinoline derivatives is dictated by their specific interactions within the active sites of their target enzymes. These interactions are governed by various non-covalent forces, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. frontiersin.org

For topoisomerase inhibitors like the indenoisoquinolines, molecular modeling studies have shown that these molecules intercalate at the DNA cleavage site, between the +1 and -1 base pairs. acs.org The specific substitutions on the isoquinoline scaffold can form hydrogen bonds and other interactions with amino acid residues in the enzyme's active site and with the DNA itself, thereby stabilizing the cleavage complex. acs.org

In the case of MAO inhibitors, the topography of the inhibitor binding site differs between MAO-A and MAO-B, allowing for selective inhibition. nih.gov The steric and lipophilic fields of the isoquinoline inhibitors are important for their binding and inhibitory potency. nih.gov

For COX inhibitors, the smaller Val523 residue in the active site of COX-2 compared to the isoleucine in COX-1 creates a hydrophobic side-pocket. wikipedia.org Selective COX-2 inhibitors, which could include certain isoquinoline derivatives, are designed to fit into this side-pocket, which is sterically hindered in COX-1.

Understanding these molecular interactions at an atomic level is crucial for the rational design and optimization of isoquinoline-based inhibitors with improved potency and selectivity for their respective targets. nih.gov

Cellular Pathway Modulation

The introduction of specific functional groups, such as a fluoro group at the 6-position and a nitro group at the 8-position of the isoquinoline ring, is anticipated to bestow distinct pharmacological properties. While direct experimental evidence for this compound is not available in the reviewed literature, the potential modulation of key cellular pathways can be inferred from studies on structurally related nitroaromatic and fluorinated heterocyclic compounds.

Numerous isoquinoline and quinoline derivatives have been reported to interfere with the normal progression of the cell cycle, a fundamental process in cell proliferation. The precise mechanism often involves the inhibition of key regulatory proteins such as cyclin-dependent kinases (CDKs) or the modulation of checkpoint controls.

While no direct studies link this compound to cell cycle regulation, related nitro-containing compounds have demonstrated the ability to induce cell cycle arrest. For instance, certain nitroaromatic compounds have been shown to cause an accumulation of cells in the G1 phase of the cell cycle, preventing their entry into the S phase, where DNA replication occurs. This G1 arrest is often mediated by the upregulation of CDK inhibitors. The presence of the electron-withdrawing nitro group on the isoquinoline scaffold could potentially contribute to interactions with cellular targets that regulate the G1/S transition.

Hypothetical Role of this compound: Based on the activities of other nitro-substituted heterocycles, it is plausible that this compound could induce G1 cell cycle arrest. The electrophilic nature of the nitro group might facilitate interactions with nucleophilic residues in the active sites of enzymes that are critical for cell cycle progression.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. The isoquinoline scaffold is a common feature in many compounds that trigger apoptotic cascades.

The induction of apoptosis by nitroaromatic compounds is a well-documented phenomenon. The nitro group can be bioreduced in cellular environments to form reactive nitroso and hydroxylamine intermediates, as well as reactive oxygen species (ROS) nih.gov. This can lead to cellular stress and the activation of intrinsic apoptotic pathways, often involving the mitochondria.

Potential Mechanisms for this compound:

ROS Generation: The nitro group could undergo metabolic reduction, leading to the production of ROS. Increased intracellular ROS levels can damage cellular components and trigger the mitochondrial apoptotic pathway.

Enzyme Inhibition: The compound might inhibit key enzymes involved in cell survival pathways, thereby tipping the cellular balance towards apoptosis.

| Pathway Component | Potential Effect of this compound (Inferred) |

| Reactive Oxygen Species (ROS) | Increased production due to nitro group metabolism. |

| Mitochondrial Membrane Potential | Disruption leading to the release of pro-apoptotic factors. |

| Caspase Activation | Potential activation of executioner caspases. |

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

The modulation of the NF-κB pathway by heterocyclic compounds is an area of active research. Certain nitro-containing drugs have been shown to inhibit the activation of NF-κB. This inhibition can occur through various mechanisms, including the prevention of the degradation of the IκBα inhibitor protein or the direct inhibition of NF-κB's DNA binding activity. The electron-withdrawing properties of the nitro group in this compound could influence its interaction with components of the NF-κB signaling cascade.

Mitochondria are central to cellular energy production and are also key regulators of apoptosis. Mitochondrial dysfunction is a hallmark of various diseases and a target for many therapeutic agents.

Nitroaromatic compounds have been reported to exert toxic effects on mitochondria. The generation of ROS during the metabolism of the nitro group can lead to oxidative stress within the mitochondria, damaging mitochondrial DNA, proteins, and lipids. This can result in a loss of mitochondrial membrane potential and the initiation of the intrinsic apoptotic pathway. The fluorine atom, with its high electronegativity, could also influence the lipophilicity of the molecule, affecting its ability to accumulate within the mitochondrial membrane.

Ultimately, the modulation of cellular pathways by a compound like this compound would result in changes in gene expression. For example, if the compound induces G1 arrest, the expression of genes encoding for proteins that promote S-phase entry would be downregulated. Similarly, the induction of apoptosis would be accompanied by the altered expression of pro- and anti-apoptotic genes.

The interaction of the compound with transcription factors or other regulatory proteins could directly influence the transcription of specific genes. The unique electronic properties conferred by the fluoro and nitro substituents would be critical in determining these interactions.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

While specific SAR studies for this compound are not available, general principles derived from related isoquinoline and quinoline derivatives can provide insights into how the structural features of this compound might influence its biological activity. The structure-activity relationship (SAR) is the correlation between the chemical structure of a molecule and its biological activity drugdesign.org.

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.

The Isoquinoline Core: The planar aromatic isoquinoline scaffold provides a rigid framework that can intercalate into DNA or bind to the active sites of enzymes.

The Fluoro Group at Position 6: The fluorine atom possesses unique properties that are often exploited in drug design tandfonline.comresearchgate.netnih.gov.

Electronic Effects: Fluorine is the most electronegative element, and its presence can significantly alter the electronic distribution within the isoquinoline ring system. This can influence the pKa of the molecule and its ability to form hydrogen bonds.

Metabolic Stability: The carbon-fluorine bond is very strong, and the introduction of a fluorine atom can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the compound.

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

The Nitro Group at Position 8: The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor svedbergopen.comresearchgate.net.

Electronic Effects: The presence of the nitro group deactivates the aromatic ring towards electrophilic substitution and can make the compound more susceptible to nucleophilic attack. This electronic modification can be crucial for binding to specific biological targets.

Bioreduction: As previously mentioned, the nitro group can be reduced in vivo to generate reactive species that can lead to cytotoxicity. This property is often exploited in the design of hypoxia-activated prodrugs for cancer therapy mdpi.com.

Polarity and Binding: The polar nature of the nitro group can influence the solubility of the compound and its interactions with polar residues in a protein's active site.

Inferred SAR for this compound:

| Structural Feature | Potential Contribution to Biological Activity |

| Isoquinoline Scaffold | Planar structure for potential intercalation or enzyme binding. |

| 6-Fluoro Group | May enhance metabolic stability and membrane permeability. Can modulate electronic properties and binding interactions. |

| 8-Nitro Group | Strong electron-withdrawing group, potentially crucial for target binding. Can be bioreduced to cytotoxic species. |

Further research, including the synthesis and biological evaluation of a series of analogues with modifications at the 6- and 8-positions, would be necessary to establish a definitive SAR for this class of compounds and to elucidate the precise molecular mechanisms underlying their activities.

Influence of Substituents on Biological Mechanisms

The biological activity of an isoquinoline derivative is intricately linked to the electronic and steric properties of its substituents. researchgate.net The introduction of functional groups can alter a molecule's polarity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets. drugdesign.orgyoutube.com For a compound like this compound, the fluoro and nitro groups are potent electron-withdrawing groups that significantly modify the electronic properties of the isoquinoline core.

The nitro group (–NO2) is a strong electron-withdrawing moiety known to be a pharmacophore in some contexts and a toxicophore in others. nih.gov Its presence can enhance interactions with electron-rich amino acid residues in target proteins and can participate in redox reactions within cells, which is a mechanism for the antimicrobial activity of many nitro compounds. nih.gov However, the influence of the nitro group is highly context-dependent. Studies on nitro-substituted chalcones, for example, have shown that the position of the nitro group is critical for determining anti-inflammatory and vasorelaxant activities. mdpi.com

The fluoro group (–F) , a halogen, can increase lipophilicity and potentially enhance binding to hydrophobic pockets within target proteins. youtube.com However, the effect of such substituents is not universally positive. In a study evaluating isoquinoline-1-ones and quinazolin-4-ones as inhibitors of tumor necrosis factor-alpha (TNF-α), it was found that ring substituents like fluoro and nitro groups resulted in a significant loss of inhibitory activity. This highlights that while certain substituents can confer activity, others can be detrimental, depending on the specific biological target and mechanism of action.

The combined electronic effects of the fluoro group at position 6 and the nitro group at position 8 would render the benzene (B151609) ring of this compound highly electron-deficient, which would fundamentally alter its potential interactions with target biomolecules compared to the unsubstituted isoquinoline parent.

| Substituent/Modification | General Influence on Biological Activity | Example Context | Reference |

|---|---|---|---|

| Nitro (–NO2) | Strong electron-withdrawing; can enhance interactions or participate in redox reactions. Can increase or decrease activity depending on position and target. | Presence of nitro groups in certain positions of a pyrrole ring enhanced antibacterial activity. | nih.gov |

| Fluoro (–F) | Increases lipophilicity; can enhance hydrophobic interactions. Effect is target-dependent. | Substitution on the anilino ring of quinazolines with halogen atoms can produce potent EGF-R kinase inhibitors. | drugdesign.org |

| Halogens (general) | Can serve as lipophilic groups to increase hydrophobic interactions. | Meta-bromoaniline derivatives of quinazolines displayed higher antiproliferative activity than para-substituted versions. | mdpi.com |

| Electron-donating groups | Can increase electron density and alter binding properties. | The strong electron-donating ability of an N,N-dimethylamino unit influenced the rearrangement products in isoquinoline synthesis. | rsc.org |

Role of Isoquinoline Scaffold Variations in Biological Activity

The foundational isoquinoline structure can be modified into several distinct scaffolds, each associated with different biological activity profiles. These variations include changes in the degree of saturation and the fusion of additional heterocyclic rings.

1,2,3,4-Tetrahydroisoquinolines (THIQs): This scaffold, where the pyridine (B92270) ring of the isoquinoline is saturated, is found in a vast number of natural and synthetic compounds. rsc.orgnuph.edu.ua THIQ derivatives exhibit a broad spectrum of activities, including antitumor, anti-inflammatory, antibacterial, and neuroprotective effects. researchgate.netnuph.edu.uamdpi.com The introduction of the THIQ moiety into the flavonoid quercetin, for instance, resulted in compounds with improved antioxidant potential and enhanced inhibitory activity toward the enzyme Na+, K+-ATPase. mdpi.com

Pyrrolo[2,1-a]isoquinolines (PIqs): This class of compounds features a pyrrole ring fused to the isoquinoline structure. tandfonline.com Many natural alkaloids with this scaffold, such as those in the lamellarin family, are known for their potent cytotoxic effects against tumor cells and their ability to inhibit topoisomerase. nih.govrsc.org The PIq framework is a subject of intense research for the development of novel anticancer agents. tandfonline.comrsc.orgresearchgate.net

The specific biological activity is thus not only a function of the substituents but is fundamentally directed by the nature of the core heterocyclic system. A simple aromatic isoquinoline like this compound would have a distinct mechanism of action compared to its saturated THIQ counterpart or a more complex, fused PIq derivative.

Conformational Changes in Target Proteins Induced by Ligand Binding

A cornerstone of molecular pharmacology is the concept that the binding of a ligand to its target protein can induce conformational changes in the protein, which in turn modulates its function. patsnap.com This "induced fit" mechanism is critical for the biological activity of many drugs. Isoquinoline-based inhibitors are no exception and exert their effects by binding to specific sites on target proteins, causing structural rearrangements that lead to inhibition or activation.

A pertinent example involves inhibitors of the B-cell lymphoma-extra large (Bcl-xL) protein, an anti-apoptotic member of the Bcl-2 family that is a key target in cancer therapy. scbt.compatsnap.com Bcl-xL inhibitors work by binding to a hydrophobic groove on the protein's surface, which prevents it from sequestering pro-apoptotic proteins like Bak and Bax. scbt.com This disruption allows the pro-apoptotic proteins to trigger programmed cell death. The binding of the inhibitor induces or stabilizes a conformation of Bcl-xL that is unable to perform its anti-apoptotic function. While not specific to this compound, this illustrates the general mechanism by which small molecules targeting proteins like Bcl-xL, a known target for some heterocyclic compounds, operate. mdpi.com

Differential Biological Activity Baselines Between Isoquinoline and Related Heterocycles

The biological profile of a heterocyclic compound is highly sensitive to the arrangement of its heteroatoms. Even subtle changes, such as the position of the nitrogen atom, can lead to vastly different pharmacological and toxicological outcomes. This is clearly demonstrated by comparing isoquinoline with its structural isomer, quinoline, and the related heterocycle, quinazoline.

Isoquinoline vs. Quinoline: Quinoline and isoquinoline are structural isomers, differing only in the position of the nitrogen atom in the heterocyclic ring (position 1 in quinoline, position 2 in isoquinoline). differencebetween.com This seemingly minor difference has profound biological consequences. Studies have shown that quinoline is a hepatocarcinogen and a mutagen in various assays, whereas isoquinoline is not genotoxic under similar conditions. oup.comresearchwithrutgers.comnih.gov

The basis for this difference appears to lie in their metabolic pathways. oup.com In vitro studies with rat liver homogenates revealed that the major metabolite of quinoline is 5,6-dihydroxy-5,6-dihydroquinoline, which is derived from a reactive 5,6-epoxide intermediate believed to be responsible for its tumorigenicity. researchwithrutgers.comnih.gov In contrast, isoquinoline is primarily metabolized to various hydroxyisoquinolines, with only minor amounts of a dihydrodiol metabolite being formed. oup.comresearchwithrutgers.com This difference in metabolic activation is a likely molecular basis for their distinct biological activities.

Isoquinoline vs. Quinazoline: Quinazoline, which contains two nitrogen atoms in its heterocyclic ring, also shares structural similarities with isoquinoline. Both scaffolds have been extensively explored in medicinal chemistry and often serve as cores for inhibitors targeting similar biological pathways, such as protein kinases. nih.govsci-hub.boxresearchgate.net For instance, both isoquinoline and quinazoline derivatives have been investigated as inhibitors of TNF-α production. However, structure-activity relationship (SAR) studies often reveal that the optimal substitution patterns for activity can differ significantly between the two scaffolds, indicating that they interact differently with the target's binding site. mdpi.com The 4-anilinoquinazoline scaffold, for example, is a well-established pharmacophore for epidermal growth factor receptor (EGFR) kinase inhibitors, a domain where isoquinolines have also been explored but with different SAR outcomes. drugdesign.org

Advanced Analytical and Spectroscopic Techniques for Mechanistic Studies

Spectroscopic Characterization for Molecular Conformation and Electronic States

Spectroscopy is a cornerstone of chemical analysis, providing deep insight into molecular structure and behavior by observing the interaction of molecules with electromagnetic radiation. Each technique probes different aspects of the molecular and electronic structure.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups and probe molecular structure. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For an aromatic nitro compound like 6-Fluoro-8-nitroisoquinoline, key vibrational modes would include the C-F stretch, symmetric and asymmetric NO₂ stretches, and various C=C and C=N stretching and bending modes of the isoquinoline (B145761) core. The nitro group typically shows strong, characteristic bands in the IR spectrum. The asymmetric stretch appears around 1550-1520 cm⁻¹, and the symmetric stretch is found near 1350 cm⁻¹. vulcanchem.com The C-F bond stretch in aromatic compounds is typically observed in the 1200-1100 cm⁻¹ region.

As an illustrative example, the IR data for the related compound 5-Bromo-8-nitroisoquinoline (B189721) shows characteristic peaks that help in its identification. orgsyn.org

| Vibrational Mode | Frequency (cm⁻¹) (5-Bromo-8-nitroisoquinoline) | Expected Frequency Range (cm⁻¹) for this compound |

| Aromatic C-H Stretch | 3053 | ~3100-3000 |

| C=N/C=C Ring Stretch | 1619, 1580, 1485 | ~1620-1450 |

| NO₂ Asymmetric Stretch | 1530-1550 (Typical) | ~1550-1520 |

| NO₂ Symmetric Stretch | 1374 | ~1355-1335 |

| C-F Stretch | N/A | ~1200-1100 |

| C-Br Stretch | <1000 | N/A |

This table presents experimental data for 5-Bromo-8-nitroisoquinoline orgsyn.org and expected ranges for the title compound based on established group frequencies.

Raman spectroscopy would provide complementary information, particularly for symmetric vibrations and the carbon skeleton, which may be weak in the IR spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H-NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C-NMR reveals details about the carbon skeleton.

For this compound, the ¹H-NMR spectrum would show distinct signals for each aromatic proton. The electron-withdrawing effects of the fluorine and nitro groups would significantly deshield adjacent protons, shifting their signals downfield. Furthermore, the fluorine atom would cause characteristic splitting (coupling) of signals from nearby protons (H-F coupling).

In ¹³C-NMR, the carbon atoms bonded to or near the electronegative F and NO₂ groups would be significantly shifted downfield. The carbon directly attached to the fluorine atom (C-6) would exhibit a large C-F coupling constant, which is a definitive diagnostic feature. mdpi.com

As a proxy, the NMR data for 5-Bromo-8-nitroisoquinoline in DMSO-d₆ is presented below. orgsyn.org

| ¹H-NMR Data (5-Bromo-8-nitroisoquinoline) | ¹³C-NMR Data (5-Bromo-8-nitroisoquinoline) |

| Chemical Shift (δ, ppm) | Assignment |

| 9.78 | H-1 |

| 8.84 | H-3 |

| 8.12 | H-4 |

| 8.35 | H-6 |

| 8.33 | H-7 |

Note: Assignments are based on the published data for 5-Bromo-8-nitroisoquinoline. orgsyn.org The chemical shifts for this compound would differ due to the substitution pattern, with notable H-F and C-F coupling.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, specifically π → π* and n → π* transitions. The spectrum provides information about the extent of conjugation in the molecular system. The isoquinoline ring system is aromatic and exhibits characteristic absorption bands. The presence of a nitro group, which is a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. researchgate.net

Studies on the related compound 5-nitroisoquinoline (B18046) have been conducted, and its electronic spectrum can be used to infer the likely behavior of this compound. researchgate.net The spectrum is characterized by absorption bands corresponding to electronic transitions within the fused aromatic system, modulated by the nitro group.

| Illustrative UV-Vis Data | |

| Compound | λmax (nm) |

| 5-Nitroisoquinoline | ~333 |

| This compound | Expected >330 |

This table shows experimental data for 5-nitroisoquinoline researchgate.net and the expected absorption region for the title compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds are fluorescent, the presence of a nitro group (NO₂) often leads to significant fluorescence quenching. mdpi.com This occurs because the electron-withdrawing nitro group can facilitate non-radiative decay pathways, such as intersystem crossing or photoinduced electron transfer (PET), which compete with fluorescence emission. spectroscopyonline.comrsc.org

Therefore, this compound is expected to be a very weak fluorophore or non-fluorescent. Instead of being characterized by its own emission, its ability to quench the fluorescence of other compounds could be a significant research finding, a property exploited in the development of sensors for nitroaromatic compounds. rsc.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in the absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules.

The this compound molecule is achiral as it possesses a plane of symmetry and does not have any stereocenters. Therefore, in an achiral solvent, it will not produce a CD signal. A CD spectrum could only be observed if the molecule were:

Derivatized with a chiral auxiliary.

Studied while bound to a chiral host molecule, such as a protein or cyclodextrin, which would induce chirality.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. csic.es By analyzing the diffraction pattern of X-rays passed through a single crystal, one can determine bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice.

While a crystal structure for this compound has not been reported in the searched literature, analysis of related structures provides insight into the information that could be obtained. For example, the crystal structure of N-(p-tolyl)-5-nitroisoquinolin-8-amine has been determined, confirming the planarity of the isoquinoline ring and the geometry of its substituents. mdpi.com

A crystallographic analysis of this compound would unambiguously confirm:

Mass Spectrometry (LC-MS, EI-MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of compounds. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) and Electron Ionization-Mass Spectrometry (EI-MS) offer complementary information for the characterization of this compound.

LC-MS is particularly valuable for analyzing molecules that are not easily volatilized. sigmaaldrich.com In this technique, the compound is first separated from a mixture using high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. sigmaaldrich.com Electrospray ionization (ESI) is a common "soft" ionization method used in LC-MS, which typically protonates the analyte to form a pseudomolecular ion ([M+H]⁺). shimadzu.com This process minimizes fragmentation, allowing for the precise determination of the molecular weight. shimadzu.com For this compound (Molecular Formula: C₉H₅FN₂O₂), the expected pseudomolecular ion in positive ESI mode would provide a clear signal corresponding to its molecular mass plus the mass of a proton. bldpharm.com This high-resolution mass data is crucial for confirming the elemental composition of the molecule. nih.gov

In contrast, Electron Ionization (EI) is a "hard" ionization technique, typically coupled with Gas Chromatography (GC-MS) but also used with direct insertion probes. shimadzu.com In EI-MS, high-energy electrons (commonly 70 eV) bombard the molecule, causing it to ionize and extensively fragment. shimadzu.com The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. mdpi.com This fragmentation pattern serves as a molecular fingerprint, which can be used for structural elucidation and confirmation by piecing together the observed fragments. mdpi.com While the molecular ion ([M]⁺) may sometimes be weak or absent for certain structures under EI conditions, the fragments provide invaluable structural information. mdpi.com

Table 1: Hypothetical EI-MS Fragmentation Data for this compound This table illustrates potential fragmentation patterns based on the structure of this compound. The fragments are generated by characteristic bond cleavages, such as the loss of the nitro group.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

| 192 | [C₉H₅FN₂O₂]⁺ | Molecular Ion |

| 176 | [C₉H₅FN₂O]⁺ | O |

| 162 | [C₉H₅FN]⁺ | NO₂ |

| 146 | [C₉H₅FN₂]⁺ | O₂ |

| 135 | [C₈H₄FN]⁺ | HCN |

| 115 | [C₈H₄F]⁺ | HCN, NO |

This data is illustrative and represents plausible fragmentation pathways for structural analysis.

Biophysical Techniques for Biomolecular Interactions

Understanding how a molecule interacts with biological macromolecules like DNA is crucial for assessing its potential pharmacological activity. Biophysical techniques provide indirect but reliable evidence of these interactions.

Conversely, molecules that bind externally in the DNA grooves cause less significant perturbation to the DNA structure, resulting in little to no change in the solution's viscosity. nih.gov By measuring the relative viscosity of a DNA solution at a fixed concentration with increasing amounts of the test compound, a binding mode can be inferred. A significant increase in relative viscosity is considered strong evidence for an intercalative binding mode. nih.govresearchgate.netshivajicollegekannad.org This method was instrumental in characterizing the intercalative binding of well-known agents like ethidium (B1194527) bromide. nih.gov

Table 2: Illustrative Viscosity Data for DNA Titration This table shows hypothetical results from a viscosity experiment, plotting the relative specific viscosity (η/η₀)¹/³ against the increasing concentration ratio of a compound to DNA. An upward trend is indicative of intercalation.

| [Compound] / [DNA] Ratio | (η/η₀)¹/³ | Inferred Effect on DNA Length |

| 0.00 | 1.00 | Baseline |

| 0.05 | 1.08 | Lengthening |

| 0.10 | 1.15 | Lengthening |

| 0.15 | 1.23 | Lengthening |

| 0.20 | 1.31 | Lengthening |

| 0.25 | 1.38 | Lengthening |

(η is the viscosity of DNA in the presence of the compound, and η₀ is the viscosity of DNA alone.)

Pulse radiolysis is a powerful technique for studying the kinetics of fast reactions involving short-lived, highly reactive species. nist.gov The method uses a pulse of high-energy radiation (typically electrons from a linear accelerator) to generate a high concentration of transient species in a solution in a very short time (nanoseconds to picoseconds). osti.govresearchgate.net In aqueous solutions, the primary transient species formed are the hydrated electron (e⁻aq), the hydroxyl radical (•OH), and the hydrogen atom (H•). nist.govresearchgate.net

The reactivity of a solute, such as this compound, with these transient species can be monitored using time-resolved detection methods, most commonly transient absorption spectroscopy. osti.govresearchgate.net The nitroaromatic group in this compound is a strong electron-withdrawing group, making the compound an excellent scavenger for the hydrated electron, which is a powerful reducing agent. nist.gov The rate of this reaction can be determined by monitoring the decay of the hydrated electron's characteristic broad absorption in the red/near-IR region of the spectrum in the presence of the compound. nist.gov This provides quantitative data on the compound's reactivity towards key radical species, which is fundamental to understanding mechanisms of action for certain classes of therapeutic agents. rsc.org

Table 3: Hypothetical Rate Constants for Reactions with Radiolytic Species This table presents plausible bimolecular rate constants for the reaction of this compound with primary transient species generated by the pulse radiolysis of water.

| Transient Species | Reaction | Hypothetical Rate Constant (M⁻¹s⁻¹) |

| Hydrated Electron (e⁻aq) | e⁻aq + C₉H₅FN₂O₂ → [C₉H₅FN₂O₂]•⁻ | > 1 x 10¹⁰ |

| Hydroxyl Radical (•OH) | •OH + C₉H₅FN₂O₂ → Adduct | ~ 5 x 10⁹ |

| Hydrogen Atom (H•) | H• + C₉H₅FN₂O₂ → Adduct | ~ 1 x 10⁹ |

Future Research Directions and Open Questions

Development of Next-Generation Synthetic Methodologies

The efficient and versatile synthesis of 6-fluoro-8-nitroisoquinoline and its derivatives is paramount for extensive biological evaluation. While classical methods like the Pomeranz–Fritsch reaction exist for isoquinoline (B145761) synthesis, future research should focus on developing more advanced, efficient, and sustainable methodologies.

Current synthetic routes for related compounds often involve multi-step processes, such as the nitration of a pre-existing fluoro-isoquinoline or the fluorination of a nitro-isoquinoline precursor. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been achieved through a directed ortho-lithiation strategy mdpi.comresearchgate.net, and the synthesis of 7-aryl-6-fluoro-8-nitroquinolones has utilized the Suzuki-Miyaura reaction. nih.gov A method for preparing 1,3-dichloro-6-nitroisoquinoline (B11870432) from 2-(carboxymethyl)-4-nitrobenzoic acid has also been documented, which could potentially be adapted. google.com

Future synthetic efforts should explore:

C-H Activation/Functionalization: Rhodium(III)-catalyzed C-H activation has proven effective for creating substituted isoquinolines and could be adapted for the direct introduction of fluoro and nitro groups or for further derivatization of the this compound core. whiterose.ac.uk This approach offers atom economy and reduces the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reproducibility, particularly for nitration reactions which can be hazardous. Developing a flow-based synthesis for this compound would be a significant step towards its large-scale production for further studies.

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and powerful tool for a wide range of organic transformations, including the formation of C-F and C-N bonds. Research into photocatalytic methods could yield novel and efficient pathways to the target compound and its analogs.

Biocatalysis: The use of engineered enzymes could provide highly selective and environmentally benign routes to chiral derivatives of this compound. Exploring enzymes for late-stage functionalization could rapidly generate a library of diverse compounds for screening.

In-depth Elucidation of Molecular Mechanisms of Action

Understanding how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. The isoquinoline scaffold is known to interact with a variety of biological targets, often acting as an enzyme inhibitor. researchgate.net The nitro group can enhance binding affinity through hydrogen bonding or π-stacking interactions and is a key feature in many antibacterial and antiprotozoal agents. evitachem.comrsc.org

Future research should be directed towards:

Target Deconvolution: For any observed biological activity, identifying the specific molecular target(s) is a primary objective. Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and thermal shift assays can be employed to pull down binding partners from cell lysates.

Enzyme Inhibition Kinetics: If the compound is found to inhibit an enzyme, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This provides critical information about its interaction with the enzyme's active or allosteric sites.

Structural Biology: Obtaining high-resolution crystal structures of this compound in complex with its biological target(s) would provide the ultimate insight into its mechanism of action. This structural information is invaluable for guiding structure-activity relationship (SAR) studies and optimizing lead compounds.

Role of the Nitro Group: The nitro group is often bioreduced in vivo to form reactive species that can exert cytotoxic effects. Investigating the metabolic fate of the nitro group in this compound is essential to determine whether it acts as a stable pharmacophore or as a pro-drug.

Integration of Advanced Computational and Experimental Approaches

A synergistic approach combining computational modeling and experimental validation can significantly accelerate the drug discovery process. Computational studies on related isoquinolines have already been used to predict binding energies, assess ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and analyze chemical space. researchgate.netnih.gov

The integration of the following advanced approaches is recommended:

Molecular Docking and Dynamics: Large-scale virtual screening using molecular docking can predict the binding affinity of this compound and its virtual derivatives against libraries of known drug targets. nih.govmdpi.com Subsequent molecular dynamics (MD) simulations can then be used to study the stability of the predicted binding poses and to understand the dynamic nature of the ligand-receptor interactions.

Quantum Mechanics/Molecular Mechanics (QM/MM): For enzymatic targets, QM/MM calculations can model reactions and interactions within the active site with high accuracy, providing detailed mechanistic insights that are not achievable with classical force fields alone.

High-Throughput Screening (HTS): Experimental HTS campaigns can rapidly test the compound against hundreds or thousands of biological targets, providing a wealth of data that can be used to validate computational predictions and identify unexpected activities.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a focused library of analogs, QSAR models can be developed to correlate specific structural features with biological activity. These models, often powered by machine learning algorithms, can then guide the design of next-generation compounds with improved potency and selectivity.

Table 1: Computational Approaches for Isoquinoline Research

| Computational Technique | Application | Relevant Findings for Isoquinoline Derivatives | Citation |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity to biological targets. | Identified potential binding to acetylcholinesterase and DPP-IV. researchgate.netmdpi.com | researchgate.netmdpi.com |

| ADMET Prediction | In silico assessment of drug-like properties. | Evaluated absorption and distribution parameters for potential inhibitors. researchgate.net | researchgate.net |

| DFT Computations | Determine electronic structure and stability of isomers. | Confirmed relative stability of cis- and trans-diastereomers. mdpi.com | mdpi.com |

Exploration of New Biological Targets and Pathways

The broad bioactivity of the isoquinoline family suggests that this compound may interact with a diverse set of biological targets and pathways. researchgate.net Related nitro-quinolones have shown potent antibacterial activity, nih.gov while other isoquinoline derivatives have been investigated as anti-Chagas agents, nih.gov anticancer agents, and CNS drug candidates. mdpi.com

Future exploratory research should include:

Broad-Spectrum Bioactivity Screening: The compound should be systematically screened against a wide panel of assays representing different disease areas, including infectious diseases (bacteria, fungi, parasites), oncology, inflammation, and neurological disorders.

Phenotypic Screening: Cell-based phenotypic screens can uncover novel biological activities without a priori knowledge of the molecular target. This approach is particularly powerful for identifying compounds that modulate complex cellular pathways.

Omics-Based Approaches: Techniques like transcriptomics (RNA-seq) and proteomics can provide an unbiased, global view of the cellular response to treatment with this compound. This can help to generate hypotheses about its mechanism of action and identify the pathways it modulates. For example, analysis may reveal upregulation of NRF2-dependent genes, a pathway implicated in antioxidant and anti-inflammatory responses. researchgate.net

Kinase Profiling: Given that many isoquinoline-based drugs are kinase inhibitors, profiling this compound against a large panel of human kinases is a high-priority research direction.

Table 2: Investigated Biological Activities of Substituted Isoquinolines

| Compound Class | Biological Activity | Research Finding | Citation |

|---|---|---|---|

| 3-Benzoylisoquinolones | Anti-trypanosomal | Active against Trypanosoma cruzi, the parasite causing Chagas' disease. | nih.gov |

| 7-Aryl-6-fluoro-8-nitroquinolones | Antibacterial | Showed activity higher than ciprofloxacin (B1669076) against several bacterial strains. | nih.gov |

| C-1 Phenyl Tetrahydroisoquinolines | HDAC Inhibition | Exhibited potent inhibitory activity against HDAC6 and HDAC1. | researchgate.net |

| 1,8-Disubstituted Tetrahydroisoquinolines | CNS Drug Candidates | Act as potent calcium channel blockers for potential treatment of chronic pain. | mdpi.com |

By systematically pursuing these future research directions, the scientific community can thoroughly investigate the chemical and biological properties of this compound, paving the way for its potential development into a novel therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.